4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
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Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthothiazole moiety, a pyrrolidinone ring, and a benzamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multiple steps, starting with the preparation of the naphthothiazole core. This can be achieved through a cyclization reaction involving a suitable thioamide and a naphthoquinone derivative. The resulting naphthothiazole is then subjected to further functionalization to introduce the prop-2-yn-1-yl group.
The pyrrolidinone ring is synthesized separately, often through a condensation reaction involving succinic anhydride and an amine. The final step involves coupling the naphthothiazole derivative with the pyrrolidinone and benzamide groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dioxopyrrolidin-1-yl 2-(4-methylpiperazin-1-yl)acetate
- 2,5-Dioxopyrrolidin-1-yl 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetate
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide stands out due to its combination of a naphthothiazole core, a pyrrolidinone ring, and a benzamide group
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic molecule with potential biological activities. Its unique structure combines a pyrrolidinyl group with a benzamide core and a benzothiazole moiety, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action and potential therapeutic uses.
Structural Overview
The molecular formula of the compound is C23H19N3O4S, indicating the presence of various functional groups that may contribute to its biological effects. The structural features are summarized in Table 1.
Feature | Description |
---|---|
Core Structure | Benzamide |
Functional Groups | Pyrrolidinyl, Benzothiazole |
Substituents | Prop-2-ynyl group |
Molecular Weight | 423.47 g/mol |
Preliminary studies suggest that the compound may exhibit multiple modes of action:
- Enzyme Inhibition : The presence of the dioxopyrrolidinyl group suggests potential inhibition of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The benzothiazole moiety is known for interacting with various receptors, potentially influencing neurotransmitter systems.
- Antioxidant Activity : Some derivatives of benzothiazole have shown antioxidant properties, which may be applicable to this compound.
Biological Activity Studies
Research into the biological activity of this compound has focused on several key areas:
Anticonvulsant Activity
A study explored the anticonvulsant properties of related compounds with similar structures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models were utilized to evaluate efficacy. Compounds with structural similarities demonstrated significant activity, suggesting that our compound may also possess anticonvulsant properties .
Anticancer Potential
The compound's structural components indicate potential anticancer activity. Benzothiazoles have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation is needed to confirm these effects specifically for this compound.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of structurally related compounds:
- Antinociceptive Activity : A related study assessed the antinociceptive effects of 3-methyl derivatives in animal models. The results indicated significant pain relief comparable to standard analgesics .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Studies have indicated that similar compounds exhibit favorable absorption and distribution characteristics, which may apply to this compound as well .
- Toxicology Reports : Toxicological assessments are essential for determining safety profiles. Preliminary data suggest low toxicity levels for related compounds; however, specific studies on this compound are warranted .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S/c1-2-15-27-20-12-9-16-5-3-4-6-19(16)23(20)32-25(27)26-24(31)17-7-10-18(11-8-17)28-21(29)13-14-22(28)30/h1,3-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIQOVXDZGXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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